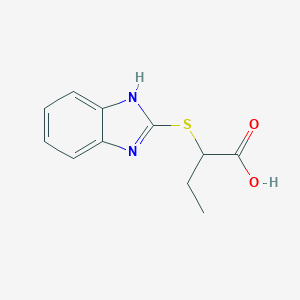

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Descripción general

Descripción

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid typically involves the reaction of 1H-benzimidazole-2-thiol with butyric acid derivatives under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the thiol group of benzimidazole reacts with a halogenated butyric acid derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nitrating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mecanismo De Acción

The mechanism of action of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(1H-Benzoimidazol-2-ylsulfanyl)-acetic acid

- 2-(1H-Benzoimidazol-2-ylsulfanyl)-propionic acid

- 2-(1H-Benzoimidazol-2-ylsulfanyl)-valeric acid

Uniqueness

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid is unique due to its specific butyric acid moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.

Actividad Biológica

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 21547-71-7

- Molecular Formula : C11H12N2O2S

The compound features a benzoimidazole moiety linked to a butyric acid structure through a sulfur atom, which may contribute to its biological activity.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit antibacterial properties by disrupting bacterial cell membranes and inhibiting DNA replication .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in inflammatory pathways and cancer progression. For instance, derivatives of benzimidazole have shown efficacy against Urokinase-type Plasminogen Activator (uPA) and β-hematin formation .

- Antioxidant Properties : The presence of the benzimidazole ring may confer antioxidant capabilities, allowing the compound to scavenge free radicals and reduce oxidative stress in cells .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial effects against various strains of bacteria. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, which is critical for developing new antimicrobial agents.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Study 1: Antimicrobial Efficacy

A recent study assessed the antibacterial properties of this compound against uropathogenic Escherichia coli. The results demonstrated a significant reduction in bacterial viability, indicating its potential as a therapeutic agent for urinary tract infections.

Study 2: Anticancer Mechanisms

In another investigation, derivatives of the compound were tested for their effects on human cancer cell lines. The findings revealed that certain analogs could significantly reduce cell proliferation and induce apoptosis, suggesting a promising avenue for cancer treatment .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-9(10(14)15)16-11-12-7-5-3-4-6-8(7)13-11/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNPYITWFHQFFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)SC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378257 | |

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21547-71-7 | |

| Record name | 2-(1H-Benzimidazol-2-ylthio)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21547-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structural significance of 2-(1H-Benzimidazol-2-ylsulfanyl)butanoic acid?

A1: 2-(1H-Benzimidazol-2-ylsulfanyl)butanoic acid forms ionic crystals, existing as separate protonated benzimidazole cations and carboxylic acid anions []. The research reveals a planar structure for the 1H-benzimidazole core, with the 2-alkylsulfanyl substituent nearly coplanar to this core []. This structural information is crucial for understanding the compound's potential interactions and reactivity.

Q2: How do intermolecular forces contribute to the stability of 2-(1H-Benzimidazol-2-ylsulfanyl)butanoic acid crystals?

A2: The crystal structure of 2-(1H-Benzimidazol-2-ylsulfanyl)butanoic acid is stabilized by a network of intermolecular interactions []. Strong hydrogen bonds like N-H...O and O-H...N, along with weaker C-H...O interactions, contribute to the crystal's three-dimensional packing []. Understanding these interactions can inform potential applications, such as crystal engineering or the design of materials with specific properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.